2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of chromenyl, pyridyl, and cyanide groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2H-chromen-3-one to obtain 6-bromo-2-oxo-2H-chromen-3-yl. This intermediate is then reacted with 2-oxoethyl sulfanyl and 4,5,6-trimethyl-3-pyridyl cyanide under controlled conditions to form the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the chromenyl group can be substituted with other functional groups using appropriate reagents.
Addition: The cyanide group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
Similar compounds include other brominated chromenyl derivatives and pyridyl cyanides. What sets 2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- 6-Bromo-2-oxo-2H-chromen-3-yl derivatives
- Pyridyl cyanides with different substituents
- Indole-coumarin hybrid Schiff bases
Properties
Molecular Formula |
C20H15BrN2O3S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[2-(6-bromo-2-oxochromen-3-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15BrN2O3S/c1-10-11(2)16(8-22)19(23-12(10)3)27-9-17(24)15-7-13-6-14(21)4-5-18(13)26-20(15)25/h4-7H,9H2,1-3H3 |
InChI Key |
FPEISQBUBQJZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C#N)C |
Origin of Product |
United States |
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